molecular formula C15H18FNO B6595633 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline CAS No. 376645-76-0

2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline

Cat. No.: B6595633
CAS No.: 376645-76-0
M. Wt: 247.31 g/mol
InChI Key: WZVYECYZVQCDQX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and selectivity, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoro group enhances its binding affinity and selectivity, while the t-butyl group provides steric hindrance, influencing its overall activity.

Comparison with Similar Compounds

    2,3-Dimethyl-6-t-butyl-4-hydroxyquinoline: Lacks the fluoro group, resulting in different chemical properties and biological activities.

    8-Fluoro-4-hydroxyquinoline: Lacks the dimethyl and t-butyl groups, affecting its stability and reactivity.

    2,3-Dimethyl-4-hydroxyquinoline: Lacks both the fluoro and t-butyl groups, leading to distinct differences in its chemical behavior.

Uniqueness: The combination of dimethyl, t-butyl, and fluoro groups in 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline makes it unique among quinoline derivatives. These substituents contribute to its enhanced stability, reactivity, and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

6-tert-butyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-8-9(2)17-13-11(14(8)18)6-10(7-12(13)16)15(3,4)5/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVYECYZVQCDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2F)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432553
Record name 2,3-dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376645-76-0
Record name 2,3-dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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